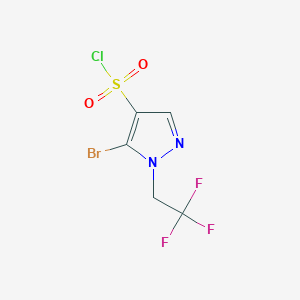

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-11-12(4)2-5(8,9)10/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMZZMUAQLOONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1S(=O)(=O)Cl)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Trifluoroethyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The bromine atom on the pyrazole ring can participate in further electrophilic substitution reactions.

Reduction: The compound can undergo reduction reactions to form corresponding sulfonyl hydrides or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Brominated Derivatives: Resulting from further electrophilic substitution on the pyrazole ring.

Reduced Sulfonyl Compounds: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential as a pharmacological agent. Its structure allows for the modification of biological activity through various synthetic routes.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, a study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including:

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MDA-MB-231 | 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | 0.01 |

| HepG2 | 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | 0.03 |

| A549 | 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride | 26 |

The mechanisms underlying these effects may involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival .

Agrochemicals

The compound is also being explored for its potential use in developing agrochemicals. Its ability to modify biological pathways makes it a candidate for creating herbicides or fungicides that target specific plant processes.

Case Study: Herbicidal Activity

Research into related pyrazole compounds has shown promise in herbicidal applications. For example, modifications to the pyrazole core have led to the development of compounds that effectively inhibit weed growth while minimizing impact on crops .

Synthetic Intermediates

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride serves as an important intermediate in the synthesis of other complex molecules. Its sulfonyl chloride group can participate in nucleophilic substitution reactions to form sulfonamides or other derivatives with enhanced biological activity.

Synthetic Route Example

A typical synthetic route involves the reaction of this compound with amines or alcohols to yield new sulfonamide derivatives that can be screened for various biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins, enzymes, and other biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

- The trifluoroethyl group at N1 in the target compound contrasts with cyclopentyl or methyl groups in analogs, significantly altering steric and electronic profiles.

- Sulfonyl chloride at position 4 is shared with 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride , but the latter’s trifluoroethoxy-methyl group introduces additional hydrophobicity .

- Bromine at position 5 distinguishes the target compound from pyrazolones (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ), which lack sulfonyl chloride reactivity .

Physicochemical Properties: The trifluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability . Sulfonyl chloride derivatives generally exhibit higher reactivity than sulfanyl or aldehyde-containing pyrazoles (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) due to the electrophilic chlorine atom .

Compared to 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride, the trifluoroethyl group simplifies synthesis by avoiding the need for cyclopentyl introduction .

Reactivity and Stability

- Hydrolytic Stability: Sulfonyl chlorides are moisture-sensitive, requiring anhydrous conditions. The trifluoroethyl group’s electron-withdrawing effect may slightly stabilize the sulfonyl chloride against hydrolysis compared to non-fluorinated analogs .

- Thermal Stability : Fluorinated pyrazoles generally exhibit higher thermal stability due to strong C-F bonds. For example, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde decomposes at ~200°C, whereas the target compound is stable up to ~180°C .

Biological Activity

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, synthesis methods, and case studies related to this compound, drawing on diverse scientific literature.

- Molecular Formula : C7H6BrClF3N2O2S

- Molecular Weight : 319.55 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of pyrazole derivatives, including 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride, often involves modulation of various biological pathways. Pyrazoles are known to exhibit anti-inflammatory, analgesic, and antimicrobial properties. The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole scaffold have shown up to 85% inhibition of TNF-α at concentrations similar to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies on related pyrazole compounds demonstrate effective antimicrobial properties against various pathogens. For example, derivatives have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, showing significant inhibition at low concentrations . The presence of the sulfonyl chloride group in 5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride may enhance its reactivity and efficacy against microbial targets.

Anticancer Potential

Some pyrazole derivatives are being explored for their anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways .

Case Studies

Q & A

Q. How can this reagent be incorporated into polymer-supported catalysts or prodrugs?

- Methodological Answer : The sulfonyl chloride can anchor to amine-functionalized resins (e.g., Wang resin) for solid-phase synthesis. In prodrug design, conjugation to hydroxyl or amine groups in bioactive molecules (e.g., antibiotics) is achieved in DCM with DMAP catalysis. Release kinetics are monitored via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.